![molecular formula C11H11Cl2NO4S B2884327 1-[(3,4-Dichlorophenyl)sulfonyl]proline CAS No. 474376-21-1](/img/structure/B2884327.png)
1-[(3,4-Dichlorophenyl)sulfonyl]proline
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Description
Scientific Research Applications
Synthesis of Aryl Sulfones
The CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts in DMSO enables the synthesis of corresponding aryl sulfones with good to excellent yields. This method is well-tolerated by a wide range of functional groups, demonstrating the versatility of proline derivatives in facilitating sulfone synthesis (Wei Zhu & D. Ma, 2005).
Asymmetric Synthesis of Proline Analogues
Research has demonstrated the asymmetric synthesis of unsaturated, fused bicyclic proline analogues, showcasing the utility of proline and its derivatives in creating complex molecular structures with significant stereocontrol. Such methodologies have broad implications for the development of pharmaceuticals and fine chemicals (Stefan Koep, H. Gais, & G. Raabe, 2003).
Catalysis in Organic Reactions
Proline derivatives, such as N-sulfonylcarboxamides of L-proline amide, have been identified as highly enantioselective catalysts for direct aldol reactions. These findings underscore the role of proline-based catalysts in enhancing reactivities and enantioselectivities in organic synthesis, pointing towards their broader applicability in catalyzing C-C bond-forming reactions with high stereocontrol (A. Berkessel, B. Koch, & J. Lex, 2004).
Enantioselective and Diastereoselective Reactions
Proline sulfonamides have been highlighted for their ability to catalyze highly enantioselective and diastereoselective C-C bond-forming reactions, including aldol, Mannich, and various tandem reactions. Such capabilities demonstrate the significant potential of proline sulfonamides in synthetic chemistry, offering routes to construct complex molecules with precise control over stereochemistry (Hua Yang & R. Carter, 2010).
Proline in Organocatalysis
Proline and its derivatives have been employed in a variety of organocatalytic reactions, proving to be a versatile tool in the synthesis of complex organic molecules. Their use in synthesizing N-sulfonyl imines and facilitating direct asymmetric α-sulfamidation of α-branched aldehydes illustrates the broad applicability of proline in modern synthetic methodologies, offering a novel approach to enamine catalysis and the efficient synthesis of sulfonamide-based structures (Ruchi Chawla, A. Singh, & L. Yadav, 2014; H. Vogt, T. Baumann, M. Nieger, & S. Bräse, 2006).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJWGVUVFVDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)sulfonyl]proline |
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